molecular formula C17H14FN5OS2 B2831637 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421522-63-5

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2831637
CAS RN: 1421522-63-5
M. Wt: 387.45
InChI Key: DZIMKPYNWJAYDR-UHFFFAOYSA-N
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Description

“N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a compound that has been studied for its antiproliferative activities . It is part of a series of compounds that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types at the NCI .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl group and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group . The specific details of the molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its spectroscopic data . The specific details of these properties are not available in the search results.

Scientific Research Applications

Antitumor Applications

A study by Wang et al. (1997) discusses the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates leading to the synthesis of compounds including temozolomide, suggesting a route for developing antitumor drugs Wang et al., 1997.

Immunoregulatory Anti-inflammatory Agents

Bender et al. (1985) synthesized and evaluated a series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles as immunoregulatory antiinflammatory agents, showing potential for use in conditions like arthritis Bender et al., 1985.

Antimicrobial and Enzyme Inhibition

Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in combating microbial infections and enzymatic activities Başoğlu et al., 2013.

Antiviral Agents and Polynucleotide Biosynthesis Inhibitors

A study on fluoroimidazoles, including 4-fluoroimidazole derivatives, investigated their inhibitory effects on viral cytopathogenicity, suggesting their use as antiviral agents and inhibitors of polynucleotide biosynthesis De Cercq & Luczak, 1975.

Anticancer Activity

Research by Karki et al. (2011) on novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives showed potent anticancer activities, indicating these compounds' utility in cancer therapy Karki et al., 2011.

Antioxidant Properties

A paper by Sunil et al. (2010) explored the in vitro antioxidant properties of triazolo-thiadiazoles, revealing their potential as antioxidants and anticancer agents, especially in hepatocellular carcinoma cell lines Sunil et al., 2010.

Fluorescent Dyes and Molecular Probes

Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, indicating the application of such compounds in developing molecular probes and imaging agents Witalewska et al., 2019.

Antitubercular Activity

Ramprasad et al. (2016) reported on the synthesis and antitubercular activity of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, showcasing their potential in treating tuberculosis Ramprasad et al., 2016.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions for the study of this compound could involve further investigation of its antiproliferative activities and the development of more efficient and safer anticancer agents . The specific details of these future directions are not available in the search results.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide at different dosages in animal models are not well studied. Thiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5OS2/c1-9-15(26-22-21-9)16(24)19-7-14-10(2)23-8-13(20-17(23)25-14)11-3-5-12(18)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMKPYNWJAYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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